molecular formula C26H29FN4O2 B2770125 2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole CAS No. 1189422-90-9

2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole

Katalognummer B2770125
CAS-Nummer: 1189422-90-9
Molekulargewicht: 448.542
InChI-Schlüssel: ZZPJTQZPPLHDQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperazine derivative . It has been reported to induce apoptosis in benign prostatic hyperplasia independently of α1-Adrenoceptor blocking . It exhibits high subtype-selectivity to both α1D- and α1A- AR .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a multi-step protocol, including the preparation of the 1,2,4-triazole derivative .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the formation of a Mannich base .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including HRMS, IR, 1H and 13C NMR .

Wissenschaftliche Forschungsanwendungen

HIV-1 Reverse Transcriptase Inhibitors

The compound and its analogues have been studied for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. Analogue compounds have shown significant potency, with some derivatives being 10-100 times more potent than initial lead molecules. These findings have led to the development of new non-nucleoside HIV-1 reverse transcriptase inhibitors for potential clinical evaluation (Romero et al., 1994).

Antioxidant Activity for Parkinson's Disease

Research has also focused on the design of compounds as potential dopamine D2 receptor agonists with antioxidant activity, which could be beneficial for treating Parkinson's disease. Despite not showing affinity to the dopamine D2 receptor, one compound demonstrated potent antioxidant properties, contributing to the understanding of its biological activity and potential therapeutic uses (Kaczor et al., 2021).

Antitumor Activity

Bis-indole derivatives, including compounds with similar structures, have been synthesized and evaluated for their antitumor activity. The results indicate that certain derivatives exhibit significant activity against various human cancer cell lines, suggesting their potential as antitumor agents. The study provides insight into the compounds' mechanisms of action, including proteasome inhibition and inhibition of plasma membrane electron transport (Andreani et al., 2008).

Serotonin Receptor Antagonists

Several compounds have been identified as potent and selective antagonists at serotonin receptors, which are critical for cognitive function. These findings are important for the development of treatments for cognitive disorders, including Alzheimer's disease. The selective inhibition of serotonin receptors without affecting other neurotransmitter systems could lead to novel therapeutic approaches (Nirogi et al., 2017).

Selective Agonists and Antagonists for Neurotransmitter Receptors

Research into the compound's analogues has resulted in the discovery of selective agonists and antagonists for various neurotransmitter receptors. These compounds have potential applications in the study of mood disorders and the development of new psychiatric medications. By targeting specific receptor subtypes, these compounds offer insights into the complex interactions between neurotransmitter systems and psychiatric disorders (Heinrich et al., 2004).

Eigenschaften

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O2/c1-3-18(2)28-24(32)17-31-25(20-9-11-21(27)12-10-20)29-23-16-30(14-13-22(23)26(31)33)15-19-7-5-4-6-8-19/h4-12,18H,3,13-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPJTQZPPLHDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=NC2=C(C1=O)CCN(C2)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(butan-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.